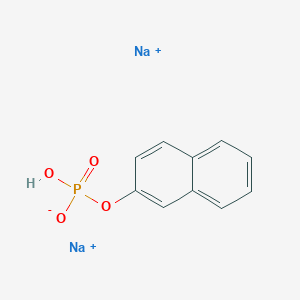
Lead naphthenate
Overview
Description
Lead naphthenate are a class of compounds formed by the reaction of naphthenic acids with lead. Naphthenic acids are a group of cycloaliphatic carboxylic acids found naturally in crude oil. These acids are known for their corrosive properties and are often considered environmental pollutants due to their presence in oil sands and other petroleum products . Lead salts of naphthenic acids are used in various industrial applications, including as additives in lubricants and fuels, and as catalysts in chemical reactions .
Mechanism of Action
Target of Action
Lead naphthenates, also known as Naphthex Pb, CCRIS 1170, Trokyd Lead, or Naphthenic acids, lead salts, primarily target metal surfaces in various applications. They are used as anti-wear and extreme pressure additives in multi alkylated cyclopentane lubricants for high-vacuum space mechanisms . The additive consists of a centralized lead ion bonded with the oxygen atoms of two carboxylate groups each attached to naphthenate aromatic rings .
Mode of Action
The mode of action of lead naphthenates involves interaction with metal surfaces to provide wear protection. The naphthenate aromatic hydrocarbon rings provide solubility of the lead naphthenate in different hydrocarbon oils .
Biochemical Pathways
Lead ions enter the interior of microbial cells mainly through two pathways: active process where the transporter carries Pb(II) into the cell, and passive diffusion where Pb(II) diffuses from high concentration to low concentration and into cells . The complex interaction of lead and calcium along their dynamic trajectory may successfully explain counter-intuitive effects on systemic function and neural behavior .
Pharmacokinetics
The pharmacokinetics of lead naphthenates involve their performance under varying conditions such as different levels of this compound, different compositions of steel (52100 and 440C), and varying temperatures . The performance of this additive has been investigated in simulated contact testing using an SRV as well as a Mini Traction Machine (MTM) .
Result of Action
The result of the action of lead naphthenates is enhanced wear protection. In rolling/sliding experiments, this compound showed better anti-wear performance at high temperatures, and increasing the amount of lead directly reduced the wear rate . At lower temperatures (50°C) in the counter-rotation wear test, this compound offered three times the wear protection when in a 3% concentration .
Action Environment
The action of lead naphthenates is influenced by environmental factors. For instance, in the oilfield, the formation of metal naphthenates by reaction of naphthenic acids in oil and metal cations in brine is a rapid and disruptive process that can only be effectively managed by proactive action . In high vacuum environments, lead naphthenates have been used heavily as an anti-wear and extreme pressure additive .
Biochemical Analysis
Biochemical Properties
Lead naphthenates interact with various enzymes, proteins, and other biomolecules . These interactions can alter the normal functioning of these biomolecules, leading to changes in biochemical reactions.
Cellular Effects
Lead naphthenates can have profound effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, lead naphthenates have been shown to cause hepatic remodeling and extensive accumulation of lipid droplets in liver cells .
Molecular Mechanism
The molecular mechanism of action of lead naphthenates involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how lead naphthenates exert their effects at the molecular level are still being investigated .
Temporal Effects in Laboratory Settings
The effects of lead naphthenates can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of lead naphthenates can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Lead naphthenates are involved in various metabolic pathways . They interact with certain enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Lead naphthenates are transported and distributed within cells and tissues . They interact with certain transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Lead naphthenates are localized in specific compartments or organelles within the cell . Their activity or function can be affected by targeting signals or post-translational modifications that direct them to these specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthenic acids can be extracted from crude oil using liquid-liquid extraction and solid-phase extraction methods . The extracted naphthenic acids are then reacted with lead compounds, such as lead oxide or lead acetate, under controlled conditions to form lead salts. The reaction typically involves heating the mixture to facilitate the formation of the lead salts .
Industrial Production Methods
In industrial settings, the production of naphthenic acids, lead salts involves large-scale extraction of naphthenic acids from crude oil followed by their reaction with lead compounds. The process is optimized to ensure high yield and purity of the final product. The use of advanced extraction and purification techniques, such as gas chromatography and Fourier transform infrared spectroscopy, helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
Lead naphthenate undergo various chemical reactions, including:
Oxidation: Naphthenic acids can be oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert naphthenic acids into hydrocarbons.
Substitution: Lead salts of naphthenic acids can undergo substitution reactions with other metal ions to form different metal naphthenates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and other metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various metal naphthenates, hydrocarbons, and more complex carboxylic acids. These products have diverse applications in different industries .
Scientific Research Applications
Lead naphthenate have several scientific research applications, including:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Studied for their effects on biological systems, including their toxicity and environmental impact.
Medicine: Investigated for potential therapeutic applications, such as antimicrobial agents.
Industry: Used as additives in lubricants, fuels, and paints to improve their performance and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to naphthenic acids, lead salts include:
- Naphthenic acids, zinc salts
- Naphthenic acids, copper salts
- Naphthenic acids, calcium salts
Uniqueness
Lead naphthenate are unique due to their specific chemical properties and applications. They offer distinct advantages in certain industrial processes, such as their effectiveness as catalysts and their ability to improve the performance of lubricants and fuels . their toxicity and environmental impact require careful handling and disposal .
Properties
IUPAC Name |
lead(2+);naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8O2.Pb/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWKOZXJDKMGQC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1338-24-5 (Parent) | |
| Record name | Naphthenic acids, lead salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
549 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soft yellow semi-transparent solid; [Hawley], YELLOW SEMI-TRANSPARENT PASTE. | |
| Record name | Lead naphthenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6296 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEAD NAPHTHENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0304 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none, Soluble in alcohol | |
| Record name | Lead Naphthenates | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD NAPHTHENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0304 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Density: 1.15 g/cu m | |
| Record name | Lead Naphthenates | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow semi-transparent paste, Soft, yellow, resinous, semitransparent | |
CAS No. |
61790-14-5 | |
| Record name | Naphthenic acids, lead salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthenic acids, lead salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, lead salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead Naphthenates | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD NAPHTHENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0304 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
approx 0 °C | |
| Record name | Lead Naphthenates | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Lead naphthenate is a metallic soap formed by the reaction of lead oxide with naphthenic acids. [] Unlike simple inorganic salts with well-defined structures, this compound exists as a complex mixture of various lead salts of naphthenic acids.
ANone: Naphthenic acids are a complex mixture of carboxylic acids with the general formula CnH2n+zO2, where n represents the carbon number and z is zero or a negative, even integer. These acids are characterized by a cycloalkane ring structure, typically containing 5 to 7 carbon atoms, with a carboxylic acid group attached to the ring. []
ANone: X-ray photoelectron spectroscopy (XPS) is commonly employed to analyze the surface chemical interactions of this compound with various materials. [, , , ] Infrared spectroscopy (FTIR) is utilized to study the chemical composition of lubricant formulations containing this compound. [, ]
ANone: this compound functions as an extreme pressure (EP) additive in lubricants. [, , , ] It forms a protective film on metal surfaces under high pressure and temperature conditions, reducing friction and wear. [, , , , ]
ANone: Research suggests that this compound might not be an optimal EP additive for titanium carbide (TiC) and titanium nitride (TiN) coatings, as these materials do not effectively reduce this compound or retain its protective fragments at elevated temperatures. []
ANone: this compound has been shown to act as a catalyst in the polyaddition reaction between isocyanates and polyols. [, , , ] This catalytic activity is attributed to the Lewis acidity of the lead ion.
ANone: Compared to dibutyltin dilaurate, this compound demonstrates lower catalytic activity in the reaction of alcohols with isocyanates. [, ] The structure of the alcohol significantly influences the reaction rate. [, ]
ANone: this compound, like other lead compounds, poses significant health risks. Studies have linked occupational exposure to this compound-containing lubricants with increased blood lead levels and elevated zinc protoporphyrin concentrations, indicating lead poisoning. [, , ]
ANone: While lead is not readily absorbed through the skin, this compound can penetrate the skin, leading to absorption. Inhalation of this compound-containing aerosols is another route of exposure. [, ]
ANone: Lead is a toxic heavy metal that persists in the environment and can bioaccumulate in organisms. The use of this compound in various applications raises concerns about its potential release into the environment, where it can contaminate soil and water sources.
ANone: this compound is primarily used as an EP additive in various lubricants, including gear oils, cutting oils, and greases. [, , , , ] It is also utilized in the formulation of anti-rust paints and coatings. []
ANone: this compound can affect the curing kinetics of polyurethanes, influencing the drying time and final properties of the cured material. [] The amount of catalyst used and the presence of other additives can impact its effectiveness. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














